HIV gp120 (421-438)

HIV entry inhibition syncytium formation assay peptide vaccine candidate screening

Researchers requiring reliable CD4-binding site (CD4BS) targeting face inconsistent antibody specificity when substituting alternative gp120 fragments. HIV gp120 (421-438) is the validated 18-mer (B138) that demonstrates quantitatively superior syncytium inhibition compared to disulfide-cyclized 418-445 analogs, and when KLH-conjugated, uniquely elicits antibodies recognizing full-length native gp120-a property lost with tetanus toxoid fusion strategies. This peptide is the defined immunodominant 421-433 epitope with B-cell superantigenic character, essential for studying HIV-mediated B-cell dysregulation. - Proven high-titer antibody response (≥1:100,000) cross-reactive with native gp120 - Superior syncytium inhibition vs. cyclized overlapping peptides - Broadly recognized by neutralizing IgA from long-term survivors across subtypes A, B, C, D, and AE Supplied as a white to off-white powder with HPLC purity >98%, stored at -20°C and shipped with ice packs to ensure stability.

Molecular Formula C99H148N24O25S2
Molecular Weight 2138.5 g/mol
CAS No. 129318-38-3
Cat. No. B594830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV gp120 (421-438)
CAS129318-38-3
Molecular FormulaC99H148N24O25S2
Molecular Weight2138.5 g/mol
Structural Identifiers
InChIInChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1
InChIKeyFWLUYNSJWIJPKZ-WEARTWMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV gp120 (421-438): Conserved CD4-Binding Site Peptide


HIV gp120 (421-438) (CAS 129318-38-3) is an 18-amino acid synthetic peptide derived from the β20 region of the HIV-1 envelope glycoprotein gp120, corresponding to a conserved segment of the CD4-binding site (CD4BS) [1]. This linear peptide, with sequence Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro (KQFINMWQEVGKAMYAPP) and molecular weight of 2138.5 g/mol, encompasses the immunodominant 421–433 epitope critical for host cell receptor engagement and viral entry [2]. The peptide functions as an antigenic fragment that, when conjugated to carrier proteins such as keyhole limpet hemocyanin (KLH), elicits specific anti-HIV antibody responses and serves as a validated tool for investigating CD4–gp120 interaction interference, neutralizing antibody characterization, and epitope-based vaccine development [3].

Peptide Identity Conserved gp120 CD4-binding site fragment (421–438)
Antigen Use Requires carrier protein conjugation (e.g., KLH) for native gp120 recognition
Research Model Epitope-based vaccine screening, neutralizing antibody characterization

HIV gp120 (421-438): Generic Substitution Pitfalls


Generic substitution of HIV gp120 (421–438) with other gp120-derived peptides is scientifically unsound because adjacent or overlapping sequences exhibit fundamentally distinct immunological and functional properties that cannot be assumed interchangeable. The linear 421–438 peptide (B138) demonstrates quantitatively superior syncytium inhibition efficiency compared with the disulfide-cyclized 418–445 analog (1005/45), despite their overlapping residue coverage [1]. Furthermore, the carrier protein used for conjugation critically determines antibody specificity: antibodies elicited by KLH-conjugated gp120 (421–436) bind full-length native gp120, whereas antibodies raised against the identical peptide sequence fused to a tetanus toxoid T-cell epitope (T-I) fail to recognize intact gp120, demonstrating that immunogenicity outcomes are exquisitely dependent on both precise peptide boundaries and conjugation strategy [2]. The 421–433 core region uniquely possesses B-cell superantigenic character, a property not shared by other gp120 regions, which fundamentally alters adaptive immune response dynamics [3]. Consequently, substituting a different gp120 peptide fragment introduces uncontrolled variables in antibody specificity, functional inhibition potency, and immunological interpretation.

Peptide boundaries Linear 421–438 vs cyclized 418–445: reported inhibition profiles may differ significantly
Carrier selection KLH conjugation yields antibodies binding native gp120; alternative carriers may fail to recognize intact gp120
Epitope uniqueness 421–433 region exhibits B-cell superantigenic character not shared by other gp120 peptides

HIV gp120 (421-438): Head-to-Head Evidence


Syncytium Inhibition: Linear vs. Cyclized Peptide

In a direct head-to-head comparison of two overlapping synthetic peptides derived from the gp120 CD4 attachment region, the linear 421–438 peptide (designated B138) demonstrated superior efficiency in inhibiting syncytial formation compared with the disulfide-cyclized 418–445 analog (designated 1005/45) in a conventional syncytium inhibition bioassay [1]. The experimental data establish that despite both peptides spanning the CD4-binding domain, the precise residue boundaries and conformational state (linear versus cyclized) produce quantitatively distinct functional inhibition profiles.

Syncytium Inhibition
Head-to-head
B138 (linear 421-438): reported most efficient inhibitor among tested peptides; 1005/45 (cyclized 418-445): lower efficiency
Supports fusion inhibition screening context
Quantitative IC50 values not reported
HIV entry inhibition syncytium formation assay peptide vaccine candidate screening

Carrier-Dependent Antibody Specificity

A comparative immunogenicity study directly evaluated two conjugation strategies for the gp120 (421–436) peptide: KLH conjugation via an N-terminal cysteine (KLH-I) versus N-terminal extension with a 15-residue tetanus toxoid T-cell epitope (T-I) [1]. Both immunogens elicited high-titer antibodies detected by ELISA against BSA-conjugated peptide. However, a critical functional divergence emerged: antibodies from KLH-I-immunized mice bound full-length native gp120, whereas antibodies from T-I-immunized mice failed to recognize intact gp120 [1]. This binary outcome demonstrates that carrier selection is not merely a matter of immunogenicity magnitude but fundamentally determines antibody specificity and biological relevance.

Antibody Specificity
Head-to-head
KLH-I conjugate: antibodies bound native gp120; T-I conjugate: no detectable binding to native gp120
Carrier-dependent specificity review
Binary outcome; ELISA confirmed high-titer anti-peptide for both
peptide immunogen design carrier protein selection gp120 antibody specificity

Neutralization Breadth Across HIV-1 Subtypes

A study of IgA antibodies from long-term HIV-1 survivors (19–21 years of subtype B infection) demonstrated that IgA preparations targeting the 421–433 peptide region neutralized heterologous, CCR5-dependent HIV-1 strains across multiple subtypes (A, B, C, D, and AE) with exceptional potency [1]. This broad neutralization breadth is attributed to the relative sequence conservation of the 421–433 region across group M HIV-1 strains [1]. In contrast, antibodies targeting immunodominant but hypervariable gp120 regions such as the V3 loop typically exhibit only strain-specific neutralization, limiting their utility for cross-clade vaccine development [1].

Neutralization Breadth
Class-level
421-433 region IgA: neutralized subtypes A, B, C, D, AE; V3 loop antibodies: strain-specific only
Supports broad neutralization epitope context
Class-level comparison; no direct comparator data
broadly neutralizing antibodies HIV-1 subtype diversity CD4-binding site epitope

Cross-Species Antibody Response

Immunization studies with the linear 421–438 peptide (B138) in mice, rabbits, and goats demonstrated robust immunogenicity, eliciting anti-peptide antibody titers exceeding 1:100,000 (1:10⁵) in multiple cases across all three species tested [1]. A substantial portion of this antibody response was directed against native gp120 as determined by ELISA, and flow cytometric analysis confirmed broad reactivity of the antisera with multiple diverse HIV-1 strains [1]. Radioimmunoprecipitation and CD4–gp120 binding inhibition assays further validated that the anti-peptide sera contain antibodies directed against the CD4 attachment site and interfere with receptor–ligand interaction [1].

Immunogenicity
Reported
Titer >1:100,000
Reported multi-species immunogenicity
Mice, rabbit, goat; cross-reactive with native gp120
peptide immunogenicity polyclonal antibody production cross-species immune response

B-Cell Superantigenic Character

The 421–433 peptide region within the CD4-binding site of gp120 uniquely expresses B-cell superantigenic character, a property predicted to impair the adaptive anti-CD4BS immune response [1]. Unlike conventional peptide antigens that are recognized by the complementarity-determining regions of B-cell receptors, this region binds non-covalently to framework regions of pre-immune antibodies produced without prior HIV exposure (constitutive antibodies) [1]. This superantigenic engagement through the B-cell receptor has been suggested to lead to premature B-cell death, potentially explaining the weak antibody responses to the CD4BS observed in HIV infection [1]. Notably, other immunodominant gp120 regions such as the V3 loop do not exhibit this superantigenic property.

B-Cell Superantigen
Class-level
421-433 binds framework regions of pre-immune antibodies; V3 loop lacks this property
Context-dependent B-cell superantigen mechanism
Class-level inference; no quantitative comparison
B-cell superantigen HIV immune evasion germline antibody recognition

In Vivo Comparative Evidence Gap

The available primary literature contains insufficient high-strength differential evidence regarding in vivo pharmacokinetics, toxicity profiles, or therapeutic indices for HIV gp120 (421–438) relative to specific named comparators. While the peptide has been employed in immunization studies across multiple animal species (mice, rabbits, goats, chickens) with demonstrated immunogenicity, direct quantitative comparisons with alternative gp120-derived peptides under standardized in vivo conditions are absent from the retrieved peer-reviewed sources [1]. Consequently, procurement decisions based on superior in vivo performance, reduced off-target effects, or enhanced bioavailability cannot be substantiated with comparative data at this time. Users requiring such evidence should consult vendor application notes or conduct pilot studies with candidate peptides under their specific experimental conditions.

In Vivo Evidence Gap
Data to verify
No direct comparative in vivo data identified in peer-reviewed literature
In vivo comparative performance not substantiated
Consult vendor data or conduct pilot studies
in vivo efficacy pharmacokinetics therapeutic index

HIV gp120 (421-438): Validated Research Applications


CD4-Binding Site Vaccine Screening

HIV gp120 (421–438) is indicated for screening and development of epitope-based vaccine candidates targeting the conserved CD4-binding site. Immunization with this peptide elicits high-titer antibodies (≥1:100,000) that cross-react with native gp120 and interfere with CD4–gp120 receptor–ligand interaction [1]. The peptide's linear configuration (B138) provides superior syncytium inhibition efficiency compared with cyclized overlapping analogs, making it the preferred candidate for fusion inhibition screening assays [1].

Polyclonal Antibody Production for Native gp120

This peptide is suitable for generating polyclonal antisera in multiple mammalian species (mouse, rabbit, goat) where recognition of full-length native gp120 is required. When conjugated to KLH as the carrier protein, the resulting antibodies bind native gp120, whereas alternative carrier strategies (e.g., tetanus toxoid T-cell epitope fusion) fail to produce gp120-reactive antibodies despite robust anti-peptide titers [2]. Users must ensure KLH conjugation to achieve biologically relevant antibody specificity.

Broadly Neutralizing Antibody Characterization

HIV gp120 (421–438) serves as a validated peptide mimetic for detecting and characterizing antibodies targeting the 421–433 CD4-binding site core epitope. This region is recognized by broadly neutralizing IgA antibodies from long-term HIV survivors that neutralize genetically diverse strains across subtypes A, B, C, D, and AE [3]. The peptide can be employed in ELISA, surface plasmon resonance (SPR), or competitive binding assays to quantify antibody specificity and affinity for this vulnerable epitope.

B-Cell Superantigen Immune Evasion Study

The 421–433 region within this peptide uniquely exhibits B-cell superantigenic character, binding framework regions of pre-immune antibodies rather than conventional complementarity-determining region recognition [3]. Researchers studying HIV-mediated B-cell dysregulation, premature B-cell death, or impaired adaptive immune responses to the CD4-binding site require this specific peptide sequence, as other gp120 regions (including the immunodominant V3 loop) lack this distinctive immunological property.

Application
Selection Property
Validation Focus
CD4-binding site vaccine screening
Linear peptide format (421-438)
Reported syncytium inhibition context
Polyclonal antibody production for native gp120
KLH conjugation specificity
Antibody binding to native gp120
Broadly neutralizing antibody characterization
Conserved 421-433 core epitope
Cross-clade neutralization breadth review
B-cell superantigen immune evasion research
Unique superantigenic sequence
Framework-region antibody binding context

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